molecular formula C10H9N3 B13304608 3-(Aminomethyl)-1H-indole-6-carbonitrile

3-(Aminomethyl)-1H-indole-6-carbonitrile

Cat. No.: B13304608
M. Wt: 171.20 g/mol
InChI Key: VTLGNFFUDNAXFO-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1H-indole-6-carbonitrile is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features an aminomethyl group at the 3-position and a carbonitrile group at the 6-position of the indole ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1H-indole-6-carbonitrile can be achieved through several methods. One common approach involves the cyclization of 2-ethynylanilines in the presence of a secondary amine and an aldehyde, catalyzed by copper. This method allows for the formation of various substituted indoles, including this compound, in good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1H-indole-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The aminomethyl and carbonitrile groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different indole derivatives, while substitution reactions can produce a wide range of functionalized indoles.

Scientific Research Applications

3-(Aminomethyl)-1H-indole-6-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the carbonitrile group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)-1H-indole-6-carbonitrile is unique due to the presence of both the aminomethyl and carbonitrile groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other indole derivatives, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

3-(aminomethyl)-1H-indole-6-carbonitrile

InChI

InChI=1S/C10H9N3/c11-4-7-1-2-9-8(5-12)6-13-10(9)3-7/h1-3,6,13H,5,12H2

InChI Key

VTLGNFFUDNAXFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)NC=C2CN

Origin of Product

United States

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